molecular formula C26H25N3O B2479314 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 573942-11-7

4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one

Cat. No.: B2479314
CAS No.: 573942-11-7
M. Wt: 395.506
InChI Key: QGPIIJOONWFFHO-UHFFFAOYSA-N
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Description

4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the pyrrolidinone ring: The final step involves the cyclization of the intermediate with p-tolylacetic acid under basic conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit enzymes involved in DNA replication or repair, or they may bind to receptors and modulate signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    Methylbenzyl derivatives: Compounds with similar structural features and potential biological activities.

    Pyrrolidinone derivatives: Compounds with a pyrrolidinone ring that may have similar pharmacological properties.

Uniqueness

4-(1-(3-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-4-[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O/c1-18-10-12-22(13-11-18)28-17-21(15-25(28)30)26-27-23-8-3-4-9-24(23)29(26)16-20-7-5-6-19(2)14-20/h3-14,21H,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPIIJOONWFFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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